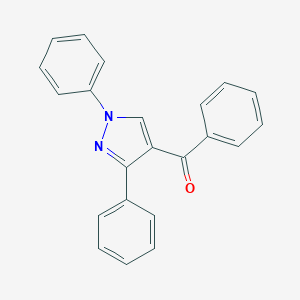
(1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone, also known as DPPM, is a heterocyclic compound that has been widely studied for its potential use in scientific research. This molecule is of interest due to its unique structure and ability to interact with biological systems, making it a valuable tool in the study of various biochemical and physiological processes.
Mechanism Of Action
The mechanism of action of (1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone is not fully understood, but it is believed to interact with various cellular pathways and enzymes. One proposed mechanism involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical And Physiological Effects
(1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial properties. It has also been shown to have antioxidant activity, which may be beneficial in the treatment of various diseases. Additionally, (1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone has been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using (1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone in lab experiments is its unique structure, which allows it to interact with various biological systems. Additionally, (1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone has been extensively studied and has a well-established safety profile. However, one limitation of using (1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone in lab experiments is its relatively low solubility, which may make it difficult to work with in certain applications.
Future Directions
There are many potential future directions for the study of (1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone. One area of interest is the development of new therapeutic agents based on the structure of (1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone. Additionally, further research is needed to fully understand the mechanism of action of (1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone and its potential use in the treatment of various diseases. Other potential future directions include the development of new synthesis methods for (1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone and the study of its interactions with other biological systems.
Synthesis Methods
The synthesis of (1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone can be achieved through a number of different methods, including the reaction of 1-phenyl-3-(phenylamino)-1H-pyrazole-4-carbaldehyde with benzene in the presence of a catalyst. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of the (1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone molecule.
Scientific Research Applications
(1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone has been extensively studied for its potential use in scientific research, particularly in the field of medicinal chemistry. This molecule has been shown to have a variety of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has also been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
properties
CAS RN |
7189-06-2 |
|---|---|
Product Name |
(1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone |
Molecular Formula |
C22H16N2O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(1,3-diphenylpyrazol-4-yl)-phenylmethanone |
InChI |
InChI=1S/C22H16N2O/c25-22(18-12-6-2-7-13-18)20-16-24(19-14-8-3-9-15-19)23-21(20)17-10-4-1-5-11-17/h1-16H |
InChI Key |
FVOKDMDUQWBUOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Other CAS RN |
7189-06-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



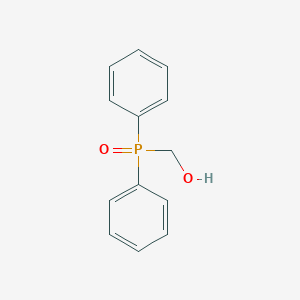
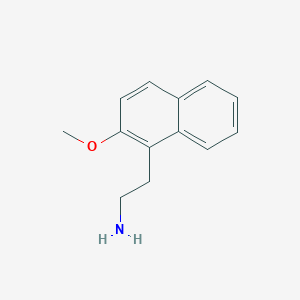
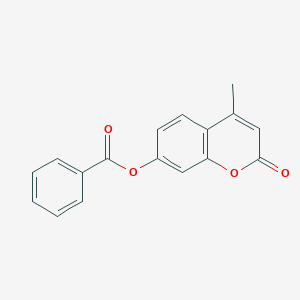
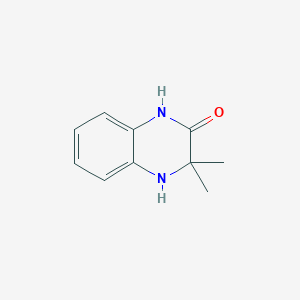
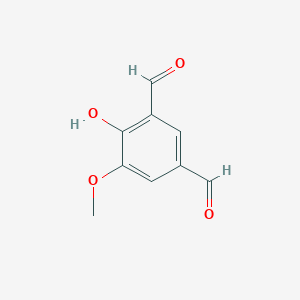
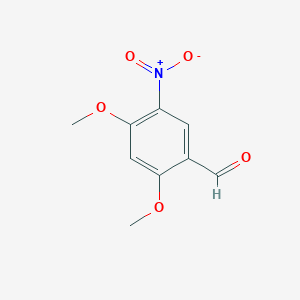
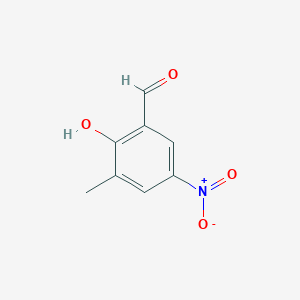
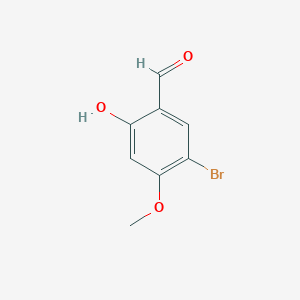
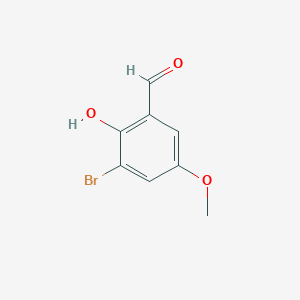
![2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B188481.png)
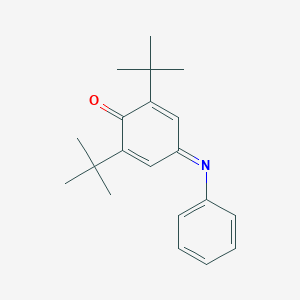
![3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B188487.png)
![2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188488.png)
![2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione](/img/structure/B188490.png)